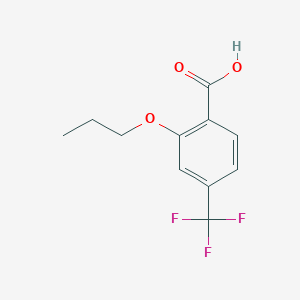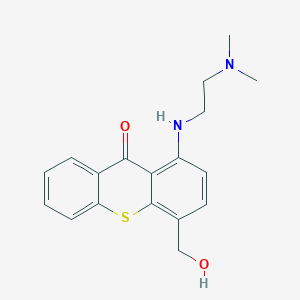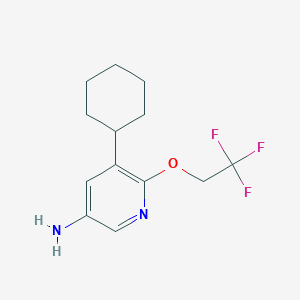
N-(Phenoxycarbonylamino)pyrrolidine
Descripción general
Descripción
N-(Phenoxycarbonylamino)pyrrolidine is a chemical compound that features a phenyl group attached to a pyrrolidine ring via a carbamate linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(Phenoxycarbonylamino)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with pyrrolidine. This reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of carbamoyl chlorides, which react with pyrrolidine to form the desired carbamate .
Industrial Production Methods: In industrial settings, the production of phenyl pyrrolidin-1-ylcarbamate may involve large-scale reactions using automated reactors. The process often includes steps for purification, such as recrystallization or chromatography, to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-(Phenoxycarbonylamino)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(Phenoxycarbonylamino)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of phenyl pyrrolidin-1-ylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition. This compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
N-(Phenoxycarbonylamino)pyrrolidine can be compared with other similar compounds, such as:
Phenyl carbamate: Lacks the pyrrolidine ring, making it less sterically hindered.
Pyrrolidin-1-ylcarbamate: Lacks the phenyl group, affecting its hydrophobic interactions.
Phenyl pyrrolidin-2-ylcarbamate: Has a different substitution pattern on the pyrrolidine ring, leading to different biological activities.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and a pyrrolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
phenyl N-pyrrolidin-1-ylcarbamate |
InChI |
InChI=1S/C11H14N2O2/c14-11(12-13-8-4-5-9-13)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) |
Clave InChI |
OISXOQUITQTINZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B8450319.png)





![4-[N-(4-Chloro-benzyl)-amino]-cyclohexanone](/img/structure/B8450353.png)




